(3R,4R)-4-amino-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid
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Overview
Description
(3R,4R)-4-amino-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid, also known as AHP, is a chiral, organic compound that has been used in various scientific fields for a variety of purposes. It has been used in the synthesis of other compounds, as an active ingredient in drug formulations, and in research applications. AHP has also been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Scientific Research Applications
Application in Material Science and Biochemistry
This compound, also known as TOAC, is a nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid. It has been shown to be effective as a β-turn and 310/α-helix inducer in peptides. Additionally, TOAC serves as a relatively rigid electron spin resonance probe and fluorescence quencher, making it valuable in material science and biochemistry (Toniolo et al., 1998).
Antioxidant Potential and Biomedical Applications
The compound's derivatives have exhibited antioxidant potential and show promise for application in biomedical studies, especially in magnetic resonance imaging (MRI) (Yushkova et al., 2013).
Solid-phase Synthesis of Peptides
TOAC can be effectively incorporated into peptide sequences using Fmoc chemistry and solid-phase synthesis in automated apparatus. This capability is significant for peptide-based research and applications (Martin et al., 2001).
Synthesis of Spin-labeled Amides
The compound is used in the synthesis of spin-labeled amides, demonstrating its versatility in chemical synthesis. This synthesis explores the chemical properties and potential applications of the compound in creating novel substances (Wright et al., 2005).
Gamma-aminobutyric Acid (GABA) Agonists and Uptake Inhibitors
Hydroxy- and amino-substituted derivatives of this compound have been synthesized and investigated for their potential as GABA agonists and uptake inhibitors. This research suggests its relevance in the field of neuroscience and pharmacology (Jacobsen et al., 1982).
Enantioselective Oxidations Catalysis
Peptides containing TOAC, combined with other chiral amino acids, have been used to induce enantioselective oxidations. This demonstrates the compound's potential in catalysis and organic synthesis (Formaggio et al., 2002).
Mechanism of Action
Target of Action
The primary target of this compound is the neuraminidase enzyme found on the surface of the influenza virus . Neuraminidase plays a crucial role in the life cycle of the virus, facilitating its release from the host cell after replication .
Mode of Action
The compound exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme . This inhibition prevents the budding of the virus from the host cell, thereby hindering viral replication and infectivity .
Biochemical Pathways
The compound’s action affects the viral replication pathway . By inhibiting neuraminidase, it prevents the release of new virus particles from infected cells . This disruption in the viral life cycle helps to control the spread of the virus within the host.
Pharmacokinetics
Similar compounds like oseltamivir are known to be prodrugs, requiring ester hydrolysis for conversion to the active form The active form then exerts its antiviral activity
Result of Action
The result of the compound’s action is a reduction in the spread of the influenza virus within the host . By inhibiting neuraminidase, the compound prevents the release of new virus particles from infected cells, thereby controlling the spread of the virus and potentially reducing the severity of the infection .
properties
IUPAC Name |
(3R,4R)-4-amino-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(2)5-6(11)7(8(13)14)10(3,4)12(9)15/h6-7,15H,5,11H2,1-4H3,(H,13,14)/t6-,7+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNGQKYGMSUIHK-RQJHMYQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(C(N1O)(C)C)C(=O)O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H]([C@H](C(N1O)(C)C)C(=O)O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675593 |
Source
|
Record name | (3R,4R)-4-Amino-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
691364-99-5 |
Source
|
Record name | (3R,4R)-4-Amino-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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